N-(4-chloro-3-methylphenyl)acetamide
Description
N-(4-Chloro-3-methylphenyl)acetamide is an acetamide derivative featuring a phenyl ring substituted with a chlorine atom at the para position and a methyl group at the meta position. Its molecular formula is C₉H₁₀ClNO, with a molecular weight of 183.64 g/mol. This compound serves as a versatile scaffold in medicinal and materials chemistry due to its modular structure, enabling functionalization at the acetamide group or the aromatic ring .
Properties
CAS No. |
56961-88-7 |
|---|---|
Molecular Formula |
C9H10ClNO |
Molecular Weight |
183.63 g/mol |
IUPAC Name |
N-(4-chloro-3-methylphenyl)acetamide |
InChI |
InChI=1S/C9H10ClNO/c1-6-5-8(11-7(2)12)3-4-9(6)10/h3-5H,1-2H3,(H,11,12) |
InChI Key |
GQDALRCTGVFMGP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)NC(=O)C)Cl |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)Cl |
Pictograms |
Irritant |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural and Functional Differences
Sulfur-Containing Groups: The 4-fluorophenylsulfanyl group in ’s compound introduces steric bulk, which may influence kinase inhibition . Aromatic Extensions: Naphthalene-substituted analogs (e.g., ) show improved π-π stacking interactions, relevant to materials science and ligand design.
Synthetic Strategies :
- Parent Compound : Likely synthesized via acetylation of 4-chloro-3-methylaniline, analogous to bromo-derivative methods .
- Complex Analogs : Advanced derivatives employ cross-coupling reactions (e.g., Suzuki coupling ) or Claisen-Schmidt condensations .
Pharmacological Insights: Anti-Cancer Potential: Chlorophenyl acetamides with morpholine or piperidine groups (e.g., ) show IC₅₀ values <10 μM against cancer cell lines (HCT-116, MCF-7). Cytotoxicity: Phenethyl acetamides (e.g., ) demonstrate moderate activity, suggesting that alkyl chain length and hydroxylation impact potency.
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